Aucubin

Catalog No.
S519756
CAS No.
479-98-1
M.F
C15H22O9
M. Wt
346.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aucubin

CAS Number

479-98-1

Product Name

Aucubin

IUPAC Name

2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C15H22O9

Molecular Weight

346.33 g/mol

InChI

InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2

InChI Key

RJWJHRPNHPHBRN-UHFFFAOYSA-N

SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Solubility

356 mg/mL at 20 °C

Synonyms

aucubin, aucubuside

Canonical SMILES

C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Description

The exact mass of the compound Aucubin is 346.12638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 356 mg/ml at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407293. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

Aucubin is an iridoid glycoside, a type of secondary metabolite commonly found in various plant species, including Eucommia ulmoides, Aucuba japonica, and several members of the Plantago genus. This compound features a cyclopentanopyran skeleton and contains a glucose moiety linked via an oxygen bond, which classifies it as a glycoside. Aucubin serves as a defensive compound in plants, deterring herbivores by inhibiting their growth rates .

Aucubin is known for its instability, particularly under acidic conditions where it can deglycosylate to form its aglycone, aucubigenin. This transformation is essential for its biological activity, as the aglycone form is more readily absorbed and utilized by living organisms .

Aucubin's diverse biological activities are attributed to its various mechanisms of action:

  • Antioxidant activity: Aucubin acts as a free radical scavenger, protecting cells from oxidative damage [].
  • Anti-inflammatory activity: It may suppress the production of inflammatory mediators, reducing inflammation [].
  • Anticancer properties: Studies suggest aucubin might induce cancer cell death through various mechanisms [].
  • Research suggests aucubin exhibits good tolerance with no serious adverse effects reported to date [].
  • However, information on its specific toxicity is limited, and further research is needed for a complete safety profile.

Aucubin has been extensively studied for its wide range of biological activities. Key effects include:

  • Antioxidant Properties: Aucubin scavenges reactive oxygen species and enhances the expression of antioxidant enzymes such as superoxide dismutase and catalase.
  • Anti-inflammatory Effects: It inhibits the secretion of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
  • Neuroprotective Effects: Aucubin has been shown to protect neuronal cells from oxidative stress.
  • Antidiabetic Activity: It improves insulin sensitivity and reduces blood glucose levels in diabetic models.
  • Hepatoprotective Effects: Aucubin protects liver cells from damage caused by toxins and oxidative stress .

Aucubin can be synthesized through various biosynthetic pathways involving enzymatic reactions. The biosynthesis typically begins with geranyl pyrophosphate, which undergoes cyclization and hydroxylation to form the iridoid structure. Subsequent glycosylation adds the glucose moiety, yielding aucubin. Different plant species may employ distinct pathways for aucubin synthesis, reflecting their unique enzymatic capabilities .

Laboratory synthesis can also be achieved through chemical methods, including:

  • Enzymatic Hydrolysis: Breaking the glycosidic bond to yield aucubigenin.
  • Reduction Reactions: Modifying the dihydropyran ring structure to enhance biological activity .

Due to its diverse biological effects, aucubin has potential applications in:

  • Pharmaceuticals: As an ingredient in formulations targeting inflammation, oxidative stress-related diseases, and metabolic disorders.
  • Nutraceuticals: Used in dietary supplements for its health-promoting properties.
  • Cosmetics: Incorporated into skincare products for its antioxidant and anti-aging benefits .

Research indicates that aucubin interacts with various cellular pathways:

  • It modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, enhancing cellular defense mechanisms against oxidative damage.
  • Aucubin influences the balance between pro-apoptotic and anti-apoptotic proteins by regulating Bcl-2 and Bax levels, which is crucial in cancer therapy contexts .

Studies on drug interactions suggest that while aucubin is generally well-tolerated with minimal adverse effects reported, further clinical investigations are necessary to fully understand its pharmacokinetics and potential interactions with other medications .

Aucubin shares structural similarities with other iridoid glycosides but possesses unique features that distinguish it from these compounds. Here are some similar compounds:

Comparison Table

CompoundStructure TypeKey ActivitiesUnique Features
AucubinIridoid GlycosideAntioxidant, anti-inflammatoryHigh stability at neutral pH
AgnusideIridoid GlycosideSimilar to aucubinContains additional p-hydroxybenzoic acid
LoganinIridoid GlycosideNeuroprotectiveLacks significant anti-inflammatory effects
GeniposideIridoid GlycosideHepatoprotectiveDifferent biosynthetic pathway

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

346.12638228 g/mol

Monoisotopic Mass

346.12638228 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Melting Point

181 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2G52GS8UML

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

479-98-1

Wikipedia

Aucubin
Azacyclonol

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15
1: Zhang L, Ma YL, Liu Y, Zu YG. Development and validation of high liquid performance chromatography-tandem mass spectrometry method for simultaneous determination of geniposidic acid and aucubin in rat plasma for pharmacokinetic study after oral administration of Du-zhong tea extract. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 15;963:62-9. doi: 10.1016/j.jchromb.2014.04.033. Epub 2014 May 23. PubMed PMID: 24929551.
2: Lee GH, Lee MR, Lee HY, Kim SH, Kim HK, Kim HR, Chae HJ. Eucommia ulmoides cortex, geniposide and aucubin regulate lipotoxicity through the inhibition of lysosomal BAX. PLoS One. 2014 Feb 19;9(2):e88017. doi: 10.1371/journal.pone.0088017. eCollection 2014. PubMed PMID: 24586300; PubMed Central PMCID: PMC3929538.
3: Lee HY, Lee GH, Lee MR, Kim HK, Kim NY, Kim SH, Lee YC, Kim HR, Chae HJ. Eucommia ulmoides Oliver extract, aucubin, and geniposide enhance lysosomal activity to regulate ER stress and hepatic lipid accumulation. PLoS One. 2013 Dec 11;8(12):e81349. doi: 10.1371/journal.pone.0081349. eCollection 2013. PubMed PMID: 24349058; PubMed Central PMCID: PMC3859480.
4: Park KS. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes. Cytokine. 2013 Jun;62(3):407-12. doi: 10.1016/j.cyto.2013.04.005. Epub 2013 Apr 20. PubMed PMID: 23612013.
5: Lemus C, Poleschak M, Gailly S, Desage-El Murr M, Koch M, Deguin B. Lewis acid catalyzed enlargement of cyclic β-alkoxyenals and one-pot synthesis of polyfunctional enoxysilanes derived from aucubin with trimethylsilyldiazomethane. Chemistry. 2013 Apr 8;19(15):4686-90. doi: 10.1002/chem.201203968. Epub 2013 Feb 28. PubMed PMID: 23450668.
6: Zheng J, Liu D, Zhao SQ, Su J, Yan QP, Chen L, Xiao Y, Zhang CM. [Enzymatic extraction and antibacterial activity of aucubin from Eucommia ulmoides leaves]. Zhong Yao Cai. 2012 Feb;35(2):304-6. Chinese. PubMed PMID: 22822679.
7: Xue HY, Lu YN, Fang XM, Xu YP, Gao GZ, Jin LJ. Neuroprotective properties of aucubin in diabetic rats and diabetic encephalopathy rats. Mol Biol Rep. 2012 Oct;39(10):9311-8. doi: 10.1007/s11033-012-1730-9. Epub 2012 Jul 19. PubMed PMID: 22810648.
8: Xu W, Deng Z, Guo H, Ling P. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application. Biomed Chromatogr. 2012 Sep;26(9):1066-70. doi: 10.1002/bmc.1748. Epub 2011 Nov 23. PubMed PMID: 22113886.
9: Hajimehdipoor H, Shekarchi M, Piralihamedani M, Abedi Z, Zahedi H, Shekarchi M, Gohari AR. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL. Iran J Pharm Res. 2011 Fall;10(4):705-10. PubMed PMID: 24250405; PubMed Central PMCID: PMC3813080.

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